Product packaging for 1-propyl-1H-pyrazole-5-carbaldehyde(Cat. No.:CAS No. 1006458-89-4)

1-propyl-1H-pyrazole-5-carbaldehyde

Cat. No.: B2822051
CAS No.: 1006458-89-4
M. Wt: 138.17
InChI Key: RADYDRNLVYMXFZ-UHFFFAOYSA-N
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Description

1-Propyl-1H-pyrazole-5-carbaldehyde (CAS 1006458-89-4) is a high-purity chemical building block belonging to the pyrazole class of heterocyclic compounds, characterized by the molecular formula C7H10N2O and a molecular weight of 138.17 . This compound serves as a versatile synthon and key intermediate in organic synthesis and medicinal chemistry research, particularly in the construction of more complex, biologically active molecules . The pyrazole nucleus is a privileged scaffold in drug discovery, recognized for its wide spectrum of pharmacological activities . Researchers utilize this specific aldehyde to design and synthesize novel compounds for evaluating a range of biological activities, including anti-inflammatory, antimicrobial, antifungal, and anticancer properties . Its structure is particularly amenable for the synthesis of Schiff bases, a class of compounds known for their chelating properties and significant antioxidant potential, by condensation with various primary amines . The value of the pyrazole core in therapeutic development is well-established, with numerous derivatives commercialized as non-steroidal anti-inflammatory drugs (NSAIDs) and anticancer agents . As such, this compound provides researchers with a critical starting point for generating new leads in the development of potential pharmaceuticals for treating inflammation, cancer, and infectious diseases . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2O B2822051 1-propyl-1H-pyrazole-5-carbaldehyde CAS No. 1006458-89-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propylpyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-2-5-9-7(6-10)3-4-8-9/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADYDRNLVYMXFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC=N1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006458-89-4
Record name 1-propyl-1H-pyrazole-5-carbaldehyde
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Ii. Synthetic Methodologies for 1 Propyl 1h Pyrazole 5 Carbaldehyde and Congeneric Pyrazole Carbaldehydes

Direct Formylation Strategies for Pyrazole (B372694) Rings

Direct formylation involves the introduction of a formyl group (-CHO) onto the pyrazole nucleus in a single step. This is typically achieved through electrophilic aromatic substitution, with the Vilsmeier-Haack reaction being the most prominent and widely employed method.

Vilsmeier-Haack Formylation as a Primary Synthetic Route

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrazoles. researchgate.netmdpi.com The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). nih.govorganic-chemistry.org The resulting electrophilic iminium salt, known as the Vilsmeier reagent, attacks the electron-rich pyrazole ring to introduce the formyl group. nih.gov

The general mechanism involves the attack of the pyrazole's electron-rich carbon on the Vilsmeier reagent, leading to an intermediate that, upon hydrolysis during workup, yields the desired pyrazole carbaldehyde. nih.govthieme-connect.com This method is highly effective for synthesizing a variety of pyrazole-4-carbaldehydes from corresponding hydrazones or N-substituted pyrazoles. chemmethod.comsemanticscholar.org

Optimization of Reaction Conditions and Reagent Stoichiometry

The efficiency and yield of the Vilsmeier-Haack formylation of pyrazoles are highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, reaction time, and the stoichiometry of the reagents.

Studies have shown that temperature plays a critical role. For instance, in the formylation of 1,3-disubstituted 5-chloro-1H-pyrazoles, no reaction was observed at 70°C, but increasing the temperature to 120°C resulted in the formation of the desired carbaldehyde. scispace.com Similarly, the synthesis of other pyrazole carbaldehydes from hydrazones often involves initial cooling followed by heating to temperatures between 60°C and 120°C for several hours to ensure the completion of the reaction. nih.govrsc.orgumich.edu

The molar ratio of the pyrazole substrate to the Vilsmeier reagent (DMF/POCl₃) is another crucial factor. Using an excess of both DMF and POCl₃ can significantly improve the yield. For example, in the synthesis of 1-methyl-3-propyl-5-chloro-1H-pyrazole-4-carbaldehyde, increasing the excess of DMF (5-fold) and POCl₃ (2-fold) at 120°C raised the product yield from 32% to 55%. scispace.com The optimization often involves balancing yield with the practicalities of handling and removing excess reagents. Recent advancements have also explored microwave-assisted conditions, which can dramatically reduce reaction times from hours to minutes and improve yields. degres.eu

Below is an interactive data table summarizing the optimization of reaction conditions for the Vilsmeier-Haack formylation of a model pyrazole substrate.

EntryTemperature (°C)Molar Ratio (Pyrazole:DMF:POCl₃)Time (h)Yield (%)
1701:2:220
21201:2:2232
31201:5:2255
Regioselectivity Challenges and Control in Pyrazole Formylation

A significant challenge in the formylation of pyrazoles is controlling the regioselectivity—that is, determining the position on the pyrazole ring where the formyl group is introduced. Pyrazole is a π-excessive system, making it susceptible to electrophilic aromatic substitution, primarily at the C4 position. researchgate.net

For N-substituted pyrazoles, such as 1-propyl-1H-pyrazole, electrophilic substitution like the Vilsmeier-Haack reaction overwhelmingly occurs at the C4 position, which is the most electron-rich and sterically accessible site. researchgate.netresearchgate.net Formylation of 1-alkyl-3,5-dimethyl-1H-pyrazoles consistently yields the corresponding pyrazole-4-carbaldehydes. researchgate.net

However, the substitution pattern can be complex. In the case of unsubstituted (NH) pyrazoles, the reaction can be hampered because the initial electrophilic attack may occur at the pyridine-type nitrogen atom, forming an ammonium (B1175870) ion that deactivates the ring towards further electrophilic substitution at the carbon atoms. umich.edu For instance, 3,5-dimethyl-1H-pyrazole fails to undergo formylation at the C4 position under conditions that are effective for its N-alkylated counterparts. umich.eduresearchgate.net The presence and nature of other substituents on the pyrazole ring also influence the site of formylation, with electron-donating groups generally activating the ring towards substitution and electron-withdrawing groups deactivating it. scispace.com

Other Electrophilic Formylation Approaches

While the Vilsmeier-Haack reaction is the most prevalent method for pyrazole formylation, other electrophilic formylation techniques exist in principle. These methods, common for other aromatic systems, could potentially be adapted for pyrazoles. Such approaches might include the Gattermann reaction (using HCN/HCl), the Gattermann-Koch reaction (using CO/HCl), or the Duff reaction (using hexamethylenetetramine). However, in the context of pyrazole chemistry, these methods are far less common, likely due to the superior efficacy, milder conditions, and broader substrate scope of the Vilsmeier-Haack reaction. The vast majority of literature on pyrazole carbaldehyde synthesis focuses on the Vilsmeier-Haack protocol as the method of choice. semanticscholar.org

Sequential Functionalization of Pyrazole Precursors

An alternative strategy to direct formylation is the sequential functionalization of a pyrazole ring that already contains other functionalities. This approach is particularly useful when the desired substitution pattern is not achievable through direct methods or when starting from a readily available pyrazole derivative. A key step in synthesizing N-substituted pyrazoles like 1-propyl-1H-pyrazole-5-carbaldehyde via this route is the N-alkylation of the pyrazole ring.

N-Alkylation of Pyrazole Ring Systems

N-alkylation is a fundamental transformation for modifying the pyrazole core. The synthesis of 1-propyl-1H-pyrazole, a precursor to the target carbaldehyde, can be achieved through various methods.

A typical and widely used method involves the deprotonation of the pyrazole's N-H bond with a base, followed by the addition of an alkylating agent. mdpi.comsemanticscholar.org Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃), while the alkylating agent is typically an alkyl halide, such as 1-bromopropane (B46711) or 1-iodopropane (B42940). researchgate.net This method is straightforward and generally provides good yields.

Alternative N-alkylation methods have also been developed to avoid the use of strong bases or to accommodate sensitive substrates. These include:

Mitsunobu Reaction : This reaction allows for the alkylation of pyrazoles with alcohols under mild, neutral conditions using triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD). mdpi.comsemanticscholar.org

Acid-Catalyzed Alkylation : A newer method utilizes trichloroacetimidate (B1259523) electrophiles in the presence of a Brønsted acid catalyst (e.g., camphorsulfonic acid) to achieve N-alkylation. mdpi.comsemanticscholar.org

Phase-Transfer Catalysis : N-alkylation can also be performed under phase-transfer conditions, which is often advantageous for industrial-scale synthesis. google.com

When alkylating unsymmetrical pyrazoles, a mixture of two regioisomers can be formed. The ratio of these isomers is often controlled by steric factors, with the alkyl group preferentially attaching to the less sterically hindered nitrogen atom. mdpi.comsemanticscholar.org

Method Reagents Key Features
Base-Mediated AlkylationBase (e.g., NaH, K₂CO₃), Alkyl Halide (e.g., Propyl bromide)Widely used, generally good yields. mdpi.comsemanticscholar.org
Mitsunobu ReactionAlcohol, PPh₃, DEADMild, neutral conditions. mdpi.comsemanticscholar.org
Acid-Catalyzed AlkylationTrichloroacetimidate, Brønsted AcidAvoids strong bases. mdpi.comsemanticscholar.org

Following the successful N-alkylation to form 1-propyl-1H-pyrazole, subsequent steps such as lithiation followed by quenching with a formylating agent could be employed to introduce the carbaldehyde group at the C5 position, completing the sequential synthesis.

Propyl Group Introduction at N-1 Position

The N-alkylation of an unsymmetrical pyrazole ring presents a significant challenge due to the potential for the formation of two different regioisomers (N-1 and N-2). The direct alkylation of a pyrazole often results in a mixture of these isomers. The regioselectivity of this reaction is influenced by several factors, including the steric hindrance of substituents on the pyrazole ring, the nature of the alkylating agent, and the reaction conditions. For instance, the presence of a bulky substituent at the C-3 or C-5 position can sterically hinder the adjacent nitrogen atom, thereby directing the incoming alkyl group to the more accessible nitrogen.

Recent advancements have demonstrated highly regioselective methods for N-alkylation. A systematic study has shown that using potassium carbonate (K2CO3) in dimethyl sulfoxide (B87167) (DMSO) can achieve regioselective N1-alkylation for 3-substituted pyrazoles. researchgate.netsci-hub.st Furthermore, biocatalysis has emerged as a powerful tool for achieving near-perfect regioselectivity. An engineered enzyme system, utilizing a promiscuous halide methyltransferase and an engineered alkyl transferase, has been developed for the propylation of pyrazoles with unprecedented regioselectivity (>99%). nih.govresearchgate.net This enzymatic cascade uses simple haloalkanes like iodopropane as the propyl source. researchgate.net

Alkylation Agents and Reaction Conditions

A range of alkylating agents and conditions are employed for the introduction of a propyl group onto the pyrazole nitrogen.

Conventional Chemical Methods:

Alkyl Halides: Propyl halides, such as 1-bromopropane or 1-iodopropane, are common alkylating agents. These reactions are typically performed in the presence of a base to deprotonate the pyrazole's N-H group, forming a more nucleophilic pyrazolate anion.

Bases and Solvents: Common bases include potassium carbonate (K2CO3) and sodium hydride (NaH). The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) being frequently used. researchgate.netsci-hub.st

Microwave Irradiation: The use of microwave irradiation in solvent-free conditions with sodium hydrogen carbonate has been reported as an efficient method for N-alkylating pyrazoles, often leading to good yields and minimizing side reactions. researchgate.net

Biocatalytic Methods:

A novel two-enzyme cascade system provides a highly selective and green alternative. This method uses 1-iodopropane as the alkylating agent in an aqueous buffer at mild temperatures (30-37 °C), achieving exceptional regioselectivity for the N-1 position. researchgate.net

MethodAlkylating AgentCatalyst/BaseConditionsRegioselectivity
Conventional 1-BromopropaneK2CO3DMSO, Room Temp.Moderate to High
Microwave Propyl HalideNaHCO3Solvent-free, MWGood
Enzymatic 1-IodopropaneEngineered EnzymesAqueous Buffer, 30°C>99% (N1)

Introduction of Aldehyde Moiety via Oxidation or Related Transformations

The introduction of the aldehyde group at the C-5 position is a critical step that can be accomplished through various synthetic routes.

A common and direct strategy for forming the C-5 carbaldehyde is through the oxidation of a pre-existing functional group, such as a methyl or a hydroxymethyl group. This approach requires the synthesis of a 1-propyl-5-methyl-1H-pyrazole or (1-propyl-1H-pyrazol-5-yl)methanol intermediate. The subsequent oxidation of the primary alcohol to an aldehyde can be achieved using a variety of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents suitable for this transformation include:

Pyridinium chlorochromate (PCC)

Dess-Martin periodinane (DMP)

Swern oxidation (using oxalyl chloride, DMSO, and a hindered base like triethylamine)

The precursor, (1-methyl-1H-pyrazol-5-yl)methanol, is a known compound, suggesting that the synthesis of its 1-propyl analog and subsequent oxidation is a viable synthetic pathway. sigmaaldrich.comindofinechemical.com

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. chemistrysteps.comorganic-chemistry.org This reaction employs a Vilsmeier reagent, typically formed from the reaction of phosphorus oxychloride (POCl3) with a substituted amide like N,N-dimethylformamide (DMF). organic-chemistry.org

While formylation of the pyrazole ring typically occurs at the C-4 position in unsubstituted N-alkylpyrazoles, the Vilsmeier-Haack reaction can be utilized in broader strategies. researchgate.net For example, the reaction can be performed on hydrazones derived from ketones, which then cyclize to form 4-formylpyrazoles. semanticscholar.org To achieve a 5-formylpyrazole, the synthetic strategy would often involve constructing the pyrazole ring with a precursor to the aldehyde already in place at the desired position. A review of synthetic strategies specifically targeting pyrazole C-3/C-5 carbaldehydes highlights their importance as versatile building blocks for more complex molecules. dntb.gov.ua

Multi-Component Reactions and Cycloaddition Pathways for Pyrazole Scaffolds

The construction of the pyrazole ring itself is a cornerstone of synthesizing the target molecule. These methods often allow for the incorporation of the N-1 propyl group and a C-5 substituent precursor in a single, efficient process.

Knorr Pyrazole Synthesis: This classic method involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govjk-sci.com To synthesize the target compound, propylhydrazine (B1293729) would be reacted with a 1,3-dicarbonyl compound that has a masked or precursor aldehyde group at the appropriate position. The regioselectivity of the cyclization can be an issue, but conditions can often be optimized to favor the desired 1,5-disubstituted pyrazole isomer. researchgate.net

1,3-Dipolar Cycloaddition: This is a versatile method for pyrazole synthesis that involves the reaction of a 1,3-dipole (like a diazoalkane or a nitrile imine) with a dipolarophile (such as an alkyne or an alkene). nih.govorganic-chemistry.org This approach offers a high degree of control over the substitution pattern of the final pyrazole product.

Protecting Group Strategies in Complex Pyrazole Carbaldehyde Syntheses

In multi-step syntheses of complex pyrazole derivatives, protecting groups are indispensable for achieving regiochemical control and preventing unwanted side reactions.

Controlling N-Alkylation: To overcome the challenge of N-1 versus N-2 alkylation, a protecting group can be used to temporarily block one of the nitrogen atoms. The remaining nitrogen can then be alkylated, followed by the removal of the protecting group.

Directing C-H Functionalization: Protecting groups on the pyrazole nitrogen can influence the regioselectivity of subsequent reactions on the carbon atoms of the ring. For example, the 2-(trimethylsilyl)ethoxymethyl (SEM) group has been used to direct C-H arylation. A key development is the "SEM switch," a transposition of the protecting group from one nitrogen to the other, which effectively changes the reactivity of the C-3 and C-5 positions, allowing for sequential and regioselective functionalization. nih.gov

Common Protecting Groups:

Boc (tert-butyloxycarbonyl): Widely used for protecting amine functionalities, the Boc group is stable under many reaction conditions but can be easily removed with acid. rsc.org A method for the selective deprotection of N-Boc protected pyrazoles using sodium borohydride (B1222165) in ethanol (B145695) has also been reported. arkat-usa.org

THP (Tetrahydropyran-2-yl): This group has been employed in a green, solvent-free method for protecting the pyrazole N-H. The resulting N-THP pyrazole can then undergo high-yield lithiation and alkylation at specific positions, followed by deprotection. rsc.org

N-Protection for Regiocontrol and Functional Group Compatibility

The introduction of a protecting group at the N1 position is a cornerstone strategy for the selective synthesis of 1,5-disubstituted pyrazoles. By blocking one nitrogen atom, the protecting group directs subsequent reactions, such as metallation and formylation, to specific positions on the pyrazole ring. The choice of protecting group is critical and is dictated by its stability under the planned reaction conditions and the ease of its eventual removal.

tert-Butoxycarbonyl (Boc) Group: The N-Boc group is widely utilized in organic synthesis due to its robustness and compatibility with many non-acidic reagents. researchgate.net In the context of pyrazole synthesis, an N-Boc group can be installed by reacting the pyrazole with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine. researchgate.net This protection strategy is particularly effective for directing lithiation to the C5 position. Treatment of N-Boc pyrazole with a strong base, such as n-butyllithium (nBuLi), selectively removes the proton at C5. The resulting lithiated intermediate can then be quenched with an electrophile like N,N-dimethylformamide (DMF) to introduce the carbaldehyde group, which upon subsequent deprotection yields the desired N-substituted pyrazole-5-carbaldehyde.

Tetrahydropyranyl (THP) Group: The tetrahydropyranyl (THP) group represents a valuable alternative, particularly in the context of green chemistry. rsc.org The protection of pyrazole with 3,4-dihydro-2H-pyran can be achieved under solvent- and catalyst-free conditions, offering an environmentally benign method. rsc.orgresearchgate.net Similar to the Boc group, the N-THP group effectively directs lithiation to the C5 position, enabling the introduction of various functionalities. researchgate.net N-protected 3-alkyl-pyrazoles are readily deprotonated by nBuLi at the 5-position, whereas the corresponding 5-alkyl isomers are unreactive under the same conditions, highlighting the powerful regiocontrol exerted by this protecting group. researchgate.net This selectivity is crucial for the synthesis of complex pyrazole carbaldehydes where precise substitution patterns are required.

The table below summarizes key N-protecting groups used in pyrazole synthesis for regiocontrol.

Protecting GroupProtection Reagents & ConditionsRole in Regiocontrol & Compatibility
Boc Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N), Methanol (B129727) (MeOH)Directs lithiation to the C5 position. Stable to basic and nucleophilic reagents, allowing for a wide range of subsequent functionalization reactions. researchgate.net
THP 3,4-Dihydro-2H-pyran (DHP), Solvent-freeDirects lithiation to the C5 position. Offers a green chemistry approach to protection. rsc.orgresearchgate.net

Deprotection Protocols in Synthetic Sequences

The final step in many synthetic sequences involving protecting groups is their selective removal to unveil the target molecule. The deprotection method must be efficient and mild enough to avoid degradation of the pyrazole carbaldehyde product.

Deprotection of N-Boc Pyrazoles: While the Boc group is traditionally removed under acidic conditions (e.g., with trifluoroacetic acid), this can sometimes be incompatible with sensitive functional groups elsewhere in the molecule. A significant development in this area is the selective cleavage of the N-Boc group from pyrazoles using sodium borohydride (NaBH₄) in ethanol at room temperature. arkat-usa.org This method is noteworthy for its high yields (75-98%) and remarkable selectivity. researchgate.netarkat-usa.org Under these conditions, N-Boc protected pyrazoles are readily deprotected, while other N-Boc protected heterocycles, such as indoles and pyrroles, as well as N-Boc protected primary amines, remain intact. arkat-usa.org This orthogonality is highly advantageous in multi-step syntheses of complex molecules containing various nitrogen heterocycles.

Deprotection of N-THP Pyrazoles: The removal of the THP group is typically accomplished under acidic conditions. However, an alternative and greener approach involves the thermal isomerization of 5-alkyl-1-(THP)pyrazoles to 3-alkyl-1-(THP) isomers, which can be followed by deprotection. rsc.orgresearchgate.net This thermal process avoids the use of acid catalysts, which can be beneficial for acid-sensitive substrates. rsc.org The ability to remove the THP group under these conditions enhances its utility as part of a high-yield, one-pot lithiation/alkylation/deprotection sequence for preparing 3(5)-alkylpyrazoles. rsc.orgresearchgate.net

The following table details the deprotection protocols for the discussed N-protecting groups.

Protecting GroupDeprotection Reagents & ConditionsKey Features & Selectivity
Boc Sodium borohydride (NaBH₄), Ethanol (EtOH), Room TemperatureMild conditions. Highly selective for N-Boc pyrazoles over N-Boc indoles, pyrroles, and primary amines. researchgate.netarkat-usa.org
THP Acidic conditions (e.g., HCl) or Thermal methodsThermal deprotection provides a green alternative to acid-catalyzed methods. rsc.orgresearchgate.net

Iii. Chemical Transformations and Reactivity Profiles of 1 Propyl 1h Pyrazole 5 Carbaldehyde

Reactions of the Aldehyde Functional Group

The aldehyde group is a versatile functional group that readily participates in a variety of chemical reactions, making 1-propyl-1H-pyrazole-5-carbaldehyde a useful intermediate in organic synthesis.

Nucleophilic Addition Reactions

The electrophilic carbon atom of the carbonyl group in this compound is susceptible to attack by nucleophiles. This fundamental reaction leads to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol or undergo further reactions.

The aldehyde functional group of this compound can be readily reduced to a primary alcohol. evitachem.com Common reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this transformation. evitachem.comsmolecule.com The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. For instance, the reduction with sodium borohydride in a suitable solvent like methanol (B129727) or ethanol (B145695) yields (1-propyl-1H-pyrazol-5-yl)methanol. This reaction is a standard method for converting pyrazole (B372694) aldehydes to their corresponding alcohols. smolecule.com

Reaction Scheme for the Reduction of this compound

ReactantReagentProduct
This compoundSodium Borohydride (NaBH₄)(1-Propyl-1H-pyrazol-5-yl)methanol

Grignard reagents (RMgX) and organolithium reagents (RLi) are potent nucleophiles that readily add to the carbonyl group of aldehydes. libretexts.orgmasterorganicchemistry.com The reaction of this compound with these organometallic reagents provides a direct route to secondary alcohols. libretexts.org The carbanionic carbon of the Grignard or organolithium reagent attacks the electrophilic carbonyl carbon, forming a new carbon-carbon bond. libretexts.org Subsequent acidic workup protonates the intermediate alkoxide to furnish the corresponding secondary alcohol. researchgate.net The choice of the R group in the organometallic reagent determines the structure of the resulting alcohol. masterorganicchemistry.com

General Reaction of Grignard Reagents with this compound

ReactantReagentIntermediateProduct
This compoundR-MgXMagnesium AlkoxideSecondary Alcohol

Oxidation Reactions to Carboxylic Acids

The aldehyde group of this compound can be oxidized to the corresponding carboxylic acid, 1-propyl-1H-pyrazole-5-carboxylic acid. evitachem.comsmolecule.com This transformation is a key step in the synthesis of various pyrazole derivatives with potential biological activities. medchemexpress.com

Various oxidizing agents can be employed for the conversion of the aldehyde to a carboxylic acid. evitachem.comsmolecule.com Common reagents include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). evitachem.comsmolecule.com The selection of the oxidant and reaction conditions is crucial to ensure high yields and to avoid unwanted side reactions on the pyrazole ring or the propyl group. For instance, derivatives of pyrazole-5-carbaldehyde have been successfully oxidized to their corresponding carboxylic acids.

Common Oxidizing Agents for Aldehyde to Carboxylic Acid Conversion

Oxidizing AgentTypical Conditions
Potassium Permanganate (KMnO₄)Basic or neutral aqueous solution
Chromium Trioxide (CrO₃)Acidic solution (Jones oxidation)

Condensation Reactions

The aldehyde functional group of this compound can participate in condensation reactions with various nucleophiles, particularly those containing an active methylene (B1212753) group or an amino group. These reactions are fundamental in building more complex molecular architectures based on the pyrazole scaffold. For instance, pyrazole carbaldehydes can undergo Claisen-Schmidt condensation with ketones to form chalcone-like compounds, which are valuable intermediates for the synthesis of other heterocyclic systems. arabjchem.org Furthermore, condensation with hydrazine (B178648) derivatives can lead to the formation of azines or be a part of a sequence to construct fused pyrazole ring systems. nih.govorganic-chemistry.org The Vilsmeier-Haack reaction, while typically used to introduce a formyl group, highlights the reactivity of the pyrazole ring itself, which can influence the conditions required for condensation reactions at the 5-carbaldehyde position. nih.govresearchgate.net

Formation of Imines and Schiff Bases

The aldehyde functional group of this compound readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. researchgate.netevitachem.com This reaction is fundamental in synthetic organic chemistry for constructing larger, more complex molecules. The general transformation involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by dehydration. rdd.edu.iqresearchgate.net For instance, pyrazole-3-carbaldehyde reacts with morpholine (B109124) to yield an iminium intermediate. beilstein-journals.org Similarly, pyrazole carbaldehydes can react with substituted anilines in the presence of a base like sodium hydroxide (B78521) in ethanol to produce the corresponding imines. rdd.edu.iqresearchgate.net These pyrazole-based Schiff bases are recognized as important intermediates in the synthesis of various heterocyclic systems and have been investigated for their biological activities. researchgate.net

Table 1: Imine Formation Reaction

Reactant Reagent Product Type
Knoevenagel Condensation and Related Olefination Reactions

The Knoevenagel condensation is a key carbon-carbon bond-forming reaction that involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base. orientjchem.orgdergipark.org.tr this compound, like other pyrazole aldehydes, can participate in this reaction to yield α,β-unsaturated compounds. For example, pyrazole-4-carbaldehyde derivatives have been shown to react with active methylene compounds such as ethyl cyanoacetate (B8463686) or pyrazolones. orientjchem.org The reaction of a substituted pyrazole-4-carbaldehyde with a pyrazolone (B3327878) in refluxing glacial acetic acid yields the corresponding Knoevenagel condensation product. orientjchem.orgsemanticscholar.org These reactions are significant for synthesizing various derivatives with potential applications in medicinal chemistry. orientjchem.org

Table 2: Knoevenagel Condensation

Reactant Reagent Catalyst (Example) Product Type

Wittig and Horner-Wadsworth-Emmons Reactions

The aldehyde group of this compound is a suitable substrate for olefination reactions like the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, which convert carbonyls into alkenes.

The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent) to react with the aldehyde. masterorganicchemistry.comlibretexts.org The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the alkene and a phosphine (B1218219) oxide byproduct. masterorganicchemistry.comlibretexts.org A key advantage of the Wittig reaction is that the position of the newly formed double bond is precisely controlled. libretexts.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion. wikipedia.org These carbanions are generally more nucleophilic than the corresponding Wittig ylides and react readily with aldehydes. wikipedia.org The HWE reaction typically favors the formation of (E)-alkenes, and the water-soluble phosphate (B84403) byproduct is easily removed, simplifying purification. wikipedia.orgalfa-chemistry.com While stabilized Wittig reagents often only react with aldehydes, the more reactive phosphonate (B1237965) carbanions of the HWE reaction can also react with less reactive ketones. organicchemistrydata.org

Table 3: Wittig and HWE Olefination Reactions

Reaction Reagent Key Intermediate Product Stereoselectivity
Wittig Phosphorus Ylide (Ph₃P=CHR) Oxaphosphetane Alkene Dependent on ylide structure

| HWE | Phosphonate Carbanion ((RO)₂P(O)CHR⁻) | Oxaphosphetane | Alkene | Generally (E)-selective wikipedia.orgalfa-chemistry.com |

Oxime Formation and Subsequent Transformations (e.g., Nitrile Synthesis)

This compound reacts with hydroxylamine (B1172632) (NH₂OH) to form the corresponding aldoxime. researchgate.net This reaction is a standard transformation for aldehydes and ketones. masterorganicchemistry.com Research on related 1-alkyl-1H-pyrazole-4-carbaldehyde oximes has shown that they are typically formed as anti isomers, a configuration confirmed by X-ray analysis for 5-methyl-1-propyl-1H-pyrazole-4-carbaldehyde oxime. researchgate.net

These pyrazole aldoximes can undergo further transformations. A notable reaction is their conversion to nitriles. researchgate.net For example, treating 1-alkyl-1H-pyrazole-4-carbaldehyde oximes with acetic anhydride (B1165640) leads to the corresponding pyrazole-4-carbonitriles. researchgate.net This dehydration of an aldoxime to a nitrile can also be achieved via the Beckmann rearrangement, where treatment with acid and heat converts the oxime into a nitrile through a hydride shift. masterorganicchemistry.com

Table 4: Oxime Formation and Transformation

Starting Material Reagent(s) Product Transformation
This compound Hydroxylamine (NH₂OH) This compound oxime Oximation

Reactivity of the Pyrazole Ring System

The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the two nitrogen atoms. It is considered an electron-rich heterocycle due to the pyrrole-type nitrogen, which donates electrons into the aromatic system. researchgate.net However, the pyridine-type nitrogen is electron-withdrawing, which deactivates the ring compared to pyrrole. researchgate.net

Electrophilic Aromatic Substitution on the Pyrazole Nucleus (e.g., Halogenation)

Pyrazoles readily undergo electrophilic aromatic substitution, with the reaction typically occurring at the C4 position if it is sterically accessible. researchgate.net In the case of this compound, the C4 position is unsubstituted and thus available for electrophilic attack. A prime example of this reactivity is halogenation. The synthesis of 4-bromo-1-propyl-1H-pyrazole-5-carbaldehyde is achieved through the bromination of this compound, typically using a brominating agent like N-bromosuccinimide (NBS) in a solvent such as dichloromethane. evitachem.com This selective introduction of a halogen atom at the C4 position highlights the predictable nature of electrophilic substitution on this pyrazole scaffold. semanticscholar.org

Nucleophilic Substitution Reactions (if applicable)

Direct nucleophilic aromatic substitution on an unactivated pyrazole ring is generally difficult. However, the presence of activating groups, particularly halogens, on the ring can facilitate such reactions. For example, the bromine atom in 4-bromo-1-propyl-1H-pyrazole-5-carbaldehyde can be displaced by various nucleophiles, including amines, thiols, or alkoxides. evitachem.com This subsequent substitution allows for further diversification of the pyrazole core, making the halogenated intermediate a valuable synthetic building block. evitachem.com While direct attack on the this compound ring by a nucleophile is not a typical reaction pathway, its derivatives can readily participate in nucleophilic substitution reactions.

Metal-Catalyzed Cross-Coupling Reactions at Ring Positions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, enabling the synthesis of complex molecular architectures from simpler precursors. nih.gov For pyrazole derivatives like this compound, these reactions typically require prior halogenation of the pyrazole ring, most commonly at the C4 position, to introduce a suitable leaving group (e.g., I, Br).

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. libretexts.org This reaction is widely used to form carbon-carbon single bonds and construct biaryl systems. nih.govnih.gov In the context of this compound, a halogenated derivative, such as 4-bromo-1-propyl-1H-pyrazole-5-carbaldehyde, can be coupled with various aryl or heteroaryl boronic acids.

The reaction generally proceeds under basic conditions with a palladium catalyst, often supported by a phosphine ligand. umich.edu The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields. Studies on analogous structures, such as 1-phenyl-1H-pyrazole-4-carbaldehydes, have shown that catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in the presence of a base like potassium phosphate (K₃PO₄) are effective. umich.edu The reactivity can be influenced by the electronic nature of the substituents; electron-donating groups on the coupling partner generally facilitate the reaction.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halogenated Pyrazole Carbaldehydes

Pyrazole SubstrateCoupling PartnerCatalyst SystemBaseSolventYieldReference
4-Bromo-1-phenyl-1H-pyrazole-carbaldehydePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane94% umich.edu
3-Chloroindazole (unprotected)Phenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Dioxane/Water81% nih.gov
6-Iodoquinazolin-4(3H)-oneFurfurylboronic acidPd(OAc)₂ / P(t-Bu)₃K₂CO₃Dioxane/WaterN/A nih.gov

This table presents data from related pyrazole and azole structures to illustrate typical reaction conditions. N/A indicates data not available.

The Sonogashira coupling is a highly effective method for forming carbon-carbon triple bonds by reacting a terminal alkyne with an aryl or vinyl halide. wikipedia.org The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, such as copper(I) iodide (CuI), in the presence of an amine base. sci-hub.se

For a substrate like this compound, a halogenated intermediate (e.g., 4-iodo- or 4-bromo-1-propyl-1H-pyrazole-5-carbaldehyde) is required. evitachem.comarkat-usa.org Research on similar 5-chloropyrazole-4-carbaldehydes has demonstrated that these compounds can undergo Sonogashira coupling with terminal alkynes in a microwave-assisted, multi-component reaction to produce pyrazolo[4,3-c]pyridines. researchgate.net The protection of the pyrazole N-H is often necessary for successful coupling in unsubstituted pyrazoles, a requirement that is inherently met by the N1-propyl group in the title compound. arkat-usa.orgresearchgate.net

The standard Sonogashira protocol involves the palladium-catalyzed oxidative addition to the aryl halide, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the alkynylated product. sci-hub.se

Table 2: Conditions for Sonogashira Coupling of Halogenated Pyrazoles

Pyrazole SubstrateCoupling PartnerCatalyst SystemBaseSolventYieldReference
1-(1-Ethoxyethyl)-3-iodo-1H-pyrazolePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF95% arkat-usa.org
5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehydePhenylacetylenePd(PPh₃)₂Cl₂ / CuIt-BuNH₂Toluene79% researchgate.net
o-Iodobenzoic acidPropargyl alcoholPd/C / PPh₃ / CuIEt₃NAcetonitrile (B52724)N/A sci-hub.se

This table presents data from related pyrazole structures to illustrate typical reaction conditions. N/A indicates data not available.

Rearrangement Reactions and Tautomerism Studies of Pyrazoles

Tautomerism is a significant phenomenon in pyrazole chemistry, particularly for compounds with an available proton on a ring nitrogen atom. nih.gov Unsubstituted or N-H pyrazoles can exist in different tautomeric forms, which can be influenced by the nature and position of substituents, the solvent, and temperature. fu-berlin.debeilstein-journals.org

Theoretical and experimental studies, including NMR spectroscopy and X-ray crystallography, have been employed to investigate these tautomeric equilibria. fu-berlin.denih.gov For pyrazoles monosubstituted at the C5 position, it has been found that strong electron-withdrawing groups, such as a formyl (CHO) or carboxyl (COOH) group, tend to favor the N1-H tautomer. researchgate.net Conversely, electron-donating groups favor the N2-H tautomer. researchgate.net In solution, the equilibrium can be affected by the solvent's ability to form hydrogen bonds. For example, 3(5)-phenylpyrazoles exist as mixtures rich in the 3-phenyl tautomer, which hydrogen-bond with solvents like THF or self-associate in non-polar solvents. fu-berlin.de

However, for this compound, the discussion of prototropic tautomerism involving the pyrazole ring nitrogens is moot. The presence of the covalently bonded propyl group at the N1 position "fixes" the structure, preventing the proton transfer that would lead to a different ring tautomer. Therefore, this compound does not exhibit the N-H tautomerism characteristic of unsubstituted pyrazoles. No significant rearrangement reactions specific to this compound have been reported in the surveyed literature.

Iv. Derivatization Strategies and Synthesis of Advanced Pyrazole Structures

Preparation of Pyrazole (B372694) Carbaldehyde Oximes and Nitriles

The conversion of pyrazole carbaldehydes into oximes and subsequently into nitriles is a fundamental derivatization strategy. The reaction of 1-alkyl-1H-pyrazole-4-carbaldehydes with hydroxylamine (B1172632) hydrochloride typically yields the corresponding aldoximes. researchgate.net These oximes can then be dehydrated, often using reagents like acetic anhydride (B1165640), to produce pyrazole carbonitriles. researchgate.net This two-step process is a standard method for introducing a nitrile group into the pyrazole ring system.

For instance, the synthesis of 5-methyl-1-propyl-1H-pyrazole-4-carbaldehyde oxime has been reported, and its structure confirmed by X-ray analysis. researchgate.net The subsequent reaction of this oxime with acetic anhydride leads to the formation of the corresponding nitrile. researchgate.net This reactivity is characteristic of anti-isomers of aldoximes. researchgate.net

Table 1: Synthesis of Pyrazole Oxime Derivatives

Starting Material Product Reagents and Conditions Reference
1-Alkyl-1H-pyrazole-4-carbaldehydes 1-Alkyl-1H-pyrazole-4-carbaldehyde oximes Hydroxylamine researchgate.net
5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde 5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde oxime Not specified researchgate.net

Synthesis of Pyrazole-Based Imine and Amine Derivatives

The aldehyde group of pyrazole carbaldehydes readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. rdd.edu.iqju.edu.jo This reaction is typically carried out by treating the pyrazole carbaldehyde with a substituted aniline (B41778) in the presence of a base like sodium hydroxide (B78521) in ethanol (B145695). rdd.edu.iqresearchgate.net These Schiff bases are valuable intermediates in their own right and can be further reduced to form pyrazole-based amine derivatives. researchgate.netresearchgate.net

A key method for the synthesis of pyrazole amines is the reductive amination of the corresponding carbaldehydes. For example, 1-aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes have been successfully subjected to reductive amination with various amines to yield the desired amine products. ineosopen.org

Table 2: Examples of Imine Synthesis from Pyrazole Carbaldehydes

Pyrazole Carbaldehyde Amine Product Reference
Pyrazole-1-carbaldehyde derivatives Substituted aromatic anilines N-((E)-1-(pyrazol-1-yl)methylidene)anilines rdd.edu.iqresearchgate.net

Construction of Fused and Bridged Heterocyclic Systems Incorporating Pyrazoles

Pyrazole carbaldehydes serve as crucial building blocks for the construction of more complex, multi-ring heterocyclic systems. researchgate.netresearchgate.netresearchgate.net These reactions often involve the aldehyde group participating in cyclocondensation reactions to form new rings fused or bridged to the pyrazole core.

A variety of fused heterocyclic systems can be synthesized from pyrazole carbaldehydes. For example, Friedländer condensation of 5-amino-1H-pyrazole-4-carbaldehydes with compounds containing an active methylene (B1212753) group, such as acetonitrile (B52724) derivatives, yields pyrazolo[3,4-b]pyridines. semanticscholar.org Similarly, reaction with cyclopentanone (B42830) can produce cyclopenta[b]pyrazolo[4,3-e]pyridines. semanticscholar.org

Other notable examples include:

Pyrazolo[3,4-d]pyrimidines: Formed from the reaction of 5-aminopyrazoles with N,N-substituted amides in the presence of PBr3, followed by heterocyclization. researchgate.net

Pyrazolo[1,2-b]phthalazines: Synthesized via multi-component reactions involving an aldehyde, phthalhydrazide, and an active methylene compound. chemrevlett.com

Indeno[1,2-b]pyrazolo[4,3-e]pyridines: Prepared through a three-component reaction between an arylaldehyde, 3-methyl-1H-pyrazol-5-amine, and 1,3-indanedione. mdpi.com

The introduction of fluorine atoms into bioactive molecules can significantly enhance their pharmacological properties. nih.gov Pyrazole carbaldehydes are valuable starting materials for creating pyrazole-tethered fluoro derivatives. A reported strategy involves the treatment of a pyrazole-tethered alkene with LDA and DMF to generate a pyrazole C-5 carbaldehyde intermediate. researchgate.netresearchgate.net This intermediate can then be further manipulated to introduce fluorine-containing moieties. For instance, multicomponent reactions involving phenylthio-1-phenyl-1H-pyrazole-4-carbaldehydes have been used to synthesize a series of fluorinated 5-(phenylthio)pyrazole-based polyhydroquinoline derivatives. nih.gov Another approach involves the synthesis of compounds bearing a gem-difluorocyclopropyl group attached to the pyrazole nitrogen. researchgate.net

Introduction of Organometallic and Silicon-Based Substituents

The versatility of pyrazole carbaldehydes extends to the synthesis of organometallic and silicon-containing derivatives. researchgate.netresearchgate.net

An efficient method for the synthesis of 1-phenyl-5-ferrocenyl-1H-pyrazole-4-carbaldehyde has been developed, starting from acetylferrocene. ineosopen.org This demonstrates the successful incorporation of a large organometallic group like ferrocene (B1249389) onto the pyrazole scaffold, using the carbaldehyde as a key functional handle for further modifications. ineosopen.org

Furthermore, the investigation of pyrazole C-5 carbaldehydes has led to the development of pyrazole C-5-based silicon derivatives . researchgate.netresearchgate.net These syntheses highlight the utility of the aldehyde group in reactions that form carbon-silicon bonds or incorporate silicon-containing moieties into the final structure.

Formation of Pyrazole-Containing Metal Complexes

The nitrogen atoms of the pyrazole ring and the oxygen atom of the carbaldehyde group can act as coordination sites for metal ions, leading to the formation of metal complexes. researchgate.netresearchgate.net

A practical application of this property is the development of a new chelating matrix for the solid-phase extraction of heavy metals. This was achieved by immobilizing 1,5-dimethyl-1H-pyrazole-3-carbaldehyde onto silica (B1680970) gel modified with 3-aminopropyl-trimethoxysilane. nih.gov The resulting material effectively binds with metal ions such as Pb(II), Cd(II), Cu(II), and Zn(II), demonstrating the formation of stable pyrazole-containing metal complexes. nih.gov

Synthesis of Sulfur and Nitrogen-Containing Derivatives (e.g., Thioamides, Triazolidinethiones)

The strategic incorporation of sulfur and nitrogen atoms into the pyrazole framework via derivatization of the aldehyde group on 1-propyl-1H-pyrazole-5-carbaldehyde opens avenues to novel molecular architectures with significant potential in medicinal and materials science. These derivatization strategies often employ multicomponent reactions or condensation reactions, providing efficient access to complex heterocyclic systems such as thioamides and triazolidinethiones.

Synthesis of Pyrazole-Tethered Thioamides

A highly efficient and operationally simple approach for the synthesis of pyrazole-tethered thioamides involves a one-pot, three-component reaction of a pyrazole carbaldehyde, a secondary amine, and elemental sulfur. beilstein-journals.orgd-nb.info This metal- and catalyst-free method is noted for its broad substrate scope and straightforward reaction conditions. beilstein-journals.orgd-nb.info

The reaction proceeds by heating the pyrazole carbaldehyde, such as this compound, with a chosen secondary amine (e.g., morpholine (B109124), pyrrolidine) and elemental sulfur in a suitable solvent like dimethylformamide (DMF). d-nb.inforesearchgate.net Studies have shown that pyrazole-5-carbaldehydes are particularly reactive in this transformation, often leading to high yields of the corresponding thioamide in a short reaction time. beilstein-journals.org The process, known as the Willgerodt-Kindler reaction, is a powerful tool for thioamidation. researchgate.net

The general scheme for this synthesis is as follows:

Reactants : Pyrazole-5-carbaldehyde, a secondary amine, and elemental sulfur.

Conditions : Typically heated in a solvent like DMF. d-nb.info

Outcome : Formation of a pyrazole-5-carboxamide.

Research has demonstrated the versatility of this reaction with various substituted pyrazole carbaldehydes and secondary amines. researchgate.net For instance, the reaction of different pyrazole carbaldehydes with morpholine in the presence of sulfur has been shown to produce the desired thioamides in good to excellent yields. d-nb.info

Interactive Table: Synthesis of Pyrazole-Tethered Thioamides Below are examples of thioamides synthesized from various pyrazole carbaldehydes, demonstrating the general applicability of the method.

Starting Pyrazole CarbaldehydeAmineProductYield (%)Ref
5-(4-fluorophenyl)-1-phenyl-1H-pyrazole-3-carbaldehydeMorpholine(5-(4-fluorophenyl)-1-phenyl-1H-pyrazol-3-yl)(morpholino)methanethione80 d-nb.info
1,3-diphenyl-1H-pyrazole-4-carbaldehydePyrrolidine(1,3-Diphenyl-1H-pyrazol-4-yl)(pyrrolidin-1-yl)methanethione85 researchgate.net
3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carbaldehydePyrrolidine(3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanethione71 beilstein-journals.org

Synthesis of Pyrazole-Based Triazolidinethiones and Related Heterocycles

The aldehyde functional group of this compound is a versatile precursor for the synthesis of more complex nitrogen and sulfur-containing heterocycles, such as triazolidinethiones. This is typically achieved through condensation reactions with reagents containing the requisite functional groups.

A common strategy involves the reaction of the pyrazole carbaldehyde with thiosemicarbazide (B42300). This initial condensation forms a thiosemicarbazone intermediate. Subsequent cyclization of the thiosemicarbazone, which can be induced under various conditions, can lead to the formation of different heterocyclic rings, including 1,3,4-thiadiazoles or triazolidine-thiones, depending on the reaction pathway followed. For example, the reaction of pyrazole-4-carbaldehydes with thiosemicarbazide has been used to generate the corresponding pyrazolyl-thiosemicarbazones, which are valuable intermediates for further cyclization. biointerfaceresearch.com

Another approach involves the Knoevenagel condensation of the pyrazole carbaldehyde with active methylene compounds containing a sulfur and nitrogen moiety, such as 2-thioxoimidazolidin-4-one (thioxoimidazolidine). biointerfaceresearch.com This reaction typically occurs in a suitable solvent like acetic acid with a catalyst, leading to the formation of a pyrazolyl-methylene-substituted heterocyclic derivative. biointerfaceresearch.com

Furthermore, pyrazole carboxylic acid hydrazides can be converted into 4-substituted-1,2,4-triazolin-3-thiones. nih.gov Although this starts from a carboxylic acid derivative, it highlights a synthetic route within the pyrazole system to achieve the triazole-thione scaffold. nih.gov

Interactive Table: Synthesis of Nitrogen and Sulfur-Containing Heterocycles from Pyrazole Aldehydes This table provides examples of derivatives synthesized from pyrazole aldehydes, illustrating the potential pathways for this compound.

These derivatization strategies underscore the synthetic utility of the aldehyde group in this compound for constructing advanced, polyfunctionalized heterocyclic systems containing both sulfur and nitrogen, thereby expanding the chemical space for potential biological and material applications.

V. Spectroscopic and Structural Characterization Methodologies in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 1-propyl-1H-pyrazole-5-carbaldehyde, offering detailed insights into its molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the various proton environments within the this compound molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment, and the coupling constants (J) reveal information about adjacent protons.

The expected ¹H NMR spectrum would display distinct signals for the protons of the propyl group, the pyrazole (B372694) ring, and the aldehyde functional group. The propyl group would exhibit a triplet for the terminal methyl (CH₃) protons, a sextet for the methylene (B1212753) (CH₂) protons adjacent to the methyl group, and a triplet for the methylene (CH₂) protons directly attached to the pyrazole nitrogen. The pyrazole ring protons would appear as doublets, and the aldehyde proton would be a singlet at a characteristic downfield chemical shift.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Aldehyde-H 9.5 - 10.0 Singlet N/A
Pyrazole-H4 7.5 - 8.0 Doublet 2.0 - 3.0
Pyrazole-H3 6.5 - 7.0 Doublet 2.0 - 3.0
N-CH₂-CH₂-CH₃ 4.0 - 4.5 Triplet 7.0 - 8.0
N-CH₂-CH₂-CH₃ 1.8 - 2.2 Sextet 7.0 - 8.0

Note: The data in this table is predicted based on typical chemical shifts for similar structural motifs.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal in the spectrum.

The ¹³C NMR spectrum is expected to show signals for the three distinct carbon atoms of the propyl group, the three carbon atoms of the pyrazole ring, and the carbonyl carbon of the aldehyde group. The carbonyl carbon is characteristically found at the downfield end of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Aldehyde C=O 180 - 190
Pyrazole C5 140 - 150
Pyrazole C3 135 - 145
Pyrazole C4 105 - 115
N-CH₂-CH₂-CH₃ 50 - 60
N-CH₂-CH₂-CH₃ 20 - 30

Note: The data in this table is predicted based on typical chemical shifts for similar structural motifs.

Nitrogen-15 (¹⁵N) NMR spectroscopy is a valuable tool for directly probing the electronic environment of the nitrogen atoms within the pyrazole ring of this compound. The chemical shifts of the two nitrogen atoms provide information about their hybridization and involvement in the aromatic system. In pyrazole derivatives, the two nitrogen atoms are in distinct chemical environments, leading to separate signals in the ¹⁵N NMR spectrum.

Two-dimensional NMR (2D-NMR) techniques are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the adjacent methylene and methyl protons of the propyl group, as well as between the two protons on the pyrazole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). HSQC is used to definitively assign which protons are attached to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. HMBC is particularly useful for identifying connectivity across quaternary carbons and heteroatoms, helping to piece together the entire molecular structure. For instance, it would show correlations from the aldehyde proton to the C5 of the pyrazole ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. It also provides information about the compound's structure through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₇H₁₀N₂O), the expected exact mass can be calculated and compared to the experimental value to confirm the molecular formula with high confidence. The fragmentation pattern in the mass spectrum can reveal the loss of specific fragments, such as the propyl group or the carbonyl group, further corroborating the proposed structure.

Table 3: Predicted HRMS Data for this compound Adducts

Adduct Predicted m/z
[M+H]⁺ 139.08660
[M+Na]⁺ 161.06854

Source: PubChemLite. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., C=O stretch)

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. iitd.ac.in For this compound, the IR spectrum is expected to exhibit several characteristic absorption bands that confirm its structure.

The most diagnostic feature would be the strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group of the aldehyde. Typically, the C=O stretch for an aldehyde appears in the range of 1740-1720 cm⁻¹. msu.edu However, conjugation of the carbonyl group with the pyrazole ring is expected to lower this frequency due to the delocalization of π-electrons, which reduces the double-bond character of the C=O bond. Research on related pyrazole carbaldehydes has shown this peak to appear at lower wavenumbers. For instance, in a series of 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives, the aldehyde C=O stretch was observed around 1640 cm⁻¹.

Other key absorptions anticipated in the IR spectrum of this compound include:

C-H stretching of the aldehyde: A characteristic pair of weak to medium bands around 2850 cm⁻¹ and 2750 cm⁻¹.

Aromatic C-H stretching: Arising from the pyrazole ring, typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching: From the propyl group, expected in the 2960-2850 cm⁻¹ region.

C=N and C=C stretching: Vibrations from the pyrazole ring, which usually appear in the 1600-1450 cm⁻¹ region.

The following table summarizes the expected and comparative IR absorption frequencies for this compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) for this compoundComparative Wavenumber (cm⁻¹) from Related Compounds
Aldehyde C=OStretch~1670 - 16901640 (from 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde)
Aldehyde C-HStretch~2850 and ~2750Not specified in available sources
Pyrazole C-HStretch>3000~3027 (from a pyrazole derivative)
Alkyl C-HStretch2850 - 2960~2918 (from a pyrazole derivative)
Pyrazole C=N/C=CStretch1450 - 16001605, 1530, 1483 (from various pyrazole derivatives) chemmethod.com

Note: The expected values are estimations based on general spectroscopic principles and data from analogous compounds.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, thereby establishing the absolute configuration and solid-state conformation of a molecule. nih.gov

While a crystal structure for this compound has not been reported, analysis of related N-substituted pyrazole structures provides insight into the likely geometric parameters. nih.govresearchgate.netmdpi.com The pyrazole ring is inherently planar. The dihedral angle between the pyrazole ring and the plane of the aldehyde group would be of particular interest, as it influences the degree of electronic conjugation.

In the solid state, molecules of this compound would likely pack in a manner influenced by intermolecular forces such as dipole-dipole interactions involving the polar aldehyde group and van der Waals forces from the propyl chains. The crystal structures of similar pyrazole derivatives often reveal dimer formation or extended networks through weak hydrogen bonds or other non-covalent interactions. mdpi.com

The table below presents crystallographic data from a related pyrazole derivative to illustrate the type of information obtained from an X-ray diffraction study.

Parameter3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde nih.gov
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.348(2)
b (Å)9.793(2)
c (Å)16.366(4)
α (°)90
β (°)87.318(6)
γ (°)90
V (ų)1492.9(6)
Z4

Note: This data is for a structurally related compound and serves as an example of crystallographic parameters.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic structure of conjugated systems.

The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* electronic transitions. The pyrazole ring, being an aromatic heterocycle, possesses a conjugated π-system. The aldehyde group extends this conjugation.

π → π transitions:* These are typically high-intensity absorptions and involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For conjugated systems like this, these absorptions are expected in the 200-300 nm range. For the parent 1H-pyrazole, a strong absorption is observed around 203 nm. researchgate.net Substitution with a propyl group and a carbaldehyde group is likely to shift this absorption to a longer wavelength (a bathochromic shift).

n → π transitions:* These lower-intensity absorptions involve the excitation of a non-bonding electron (from the lone pair of the carbonyl oxygen) to a π* antibonding orbital. These typically occur at longer wavelengths than π → π* transitions.

Studies on various pyrazole derivatives have reported absorption maxima in the 240-300 nm region, consistent with π → π* transitions within the substituted pyrazole chromophore. nih.gov The exact position of the absorption maximum (λmax) for this compound would be influenced by the solvent polarity.

The following table provides representative UV-Vis absorption data for the parent pyrazole ring and a related class of derivatives.

Compound/ClassSolventλmax (nm)Transition Type
1H-PyrazoleGas Phase203π → π
Halogenoaminopyrazole DerivativesEthanol (B145695)246 - 300π → π

Note: This table provides context for the expected absorption range of this compound.

Vi. Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic properties and structures of pyrazole (B372694) derivatives. frontiersin.orgmdpi.com This method balances computational cost and accuracy, making it suitable for studying molecular geometries, reaction mechanisms, and electronic characteristics. frontiersin.org Calculations are typically performed using specific basis sets, such as the 6-311G(d,p) or 6-311++G(d,p), to ensure reliable and precise results for properties like frontier molecular orbitals (FMOs). frontiersin.orgmdpi.com

Reactivity descriptors derived from DFT calculations are essential for predicting how a molecule will behave in a chemical reaction. They help identify the most reactive sites within the molecule.

Fukui Functions: The Fukui function is a local density descriptor used to identify specific regions within a molecule that are susceptible to nucleophilic or electrophilic attack. researchgate.netbohrium.com It quantifies the change in electron density at a particular point in the molecule when an electron is added or removed. uantwerpen.be For pyrazole derivatives, Fukui functions can pinpoint the atoms most likely to engage in chemical bonding, guiding synthetic strategies. bohrium.com

The following table shows representative reactivity descriptors calculated for a related pyrazole carbaldehyde derivative, illustrating the type of data obtained from these studies.

Table 1: Calculated Reactivity Descriptors for a Pyrazole Carbaldehyde Derivative

Parameter Value (eV)
Ionization Potential (I) 8.482
Electron Affinity (A) 5.325
Hardness (η) 1.5785
Chemical Potential (µ) -6.9035
Electrophilicity Index (ω) 15.088

Data is illustrative for a related compound, 3-[(4-Carboxyphenyl) carbamoyl], as specific data for 1-propyl-1H-pyrazole-5-carbaldehyde is not available in the cited literature. chemrxiv.org

The electronic structure of a molecule is defined by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net Conversely, a small gap indicates that a molecule is more reactive. For pyrazole compounds, the HOMO is often distributed across the pyrazole and adjacent rings, indicating its role as an electron donor, while the LUMO is typically spread over similar regions, suggesting an inclination to accept electrons. nih.gov

The table below presents HOMO-LUMO gap data for several pyrazole derivatives, demonstrating how substitutions on the pyrazole ring can influence electronic properties.

Table 2: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for Pyrazole Derivatives

Compound EHOMO (eV) ELUMO (eV) Energy Gap (ΔE) (eV)
Pyrazole Derivative I - - 5.059
Pyrazole Derivative II - - 4.998
Dihydro-pyrazole-1-carbothioamide 30d - - Lowest in series

Data is for related pyrazole derivatives as reported in the literature. nih.govsemanticscholar.org

Molecular Dynamics Simulations (if applicable to conformational studies)

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. For pyrazole derivatives, MD simulations are used to study conformational changes and the stability of the molecule's interaction with its environment, such as a solvent or a solid surface. bohrium.combohrium.com For instance, simulations can reveal the most stable adsorption configurations of pyrazole derivatives on a metal surface, which is relevant for applications like corrosion inhibition. bohrium.com While highly applicable for studying interactions, specific MD studies focusing solely on the conformational landscape of isolated this compound are not prevalent in the surveyed literature.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling, particularly with DFT, is a powerful tool for elucidating the mechanisms of chemical reactions involving pyrazole derivatives. metu.edu.tr It allows researchers to map out reaction pathways, identify transition states, and calculate activation energies. mdpi.com These theoretical investigations have been applied to understand various reactions, including intramolecular cyclizations and proton transfer events, which are fundamental to the synthesis and reactivity of pyrazoles. mdpi.commetu.edu.tr By modeling these mechanisms, chemists can better predict reaction outcomes and optimize conditions for desired synthetic transformations. frontiersin.org

Molecular Docking and Ligand Design Studies

Molecular docking is a computational technique used to predict the binding orientation and affinity of a molecule (ligand) to a specific target, such as an enzyme or receptor active site. bohrium.comnih.gov In the context of pyrazole carbaldehydes, docking studies are employed for target identification and to understand the non-covalent interactions—like hydrogen bonds and pi-alkyl interactions—that stabilize the ligand-target complex. bohrium.comorientjchem.org This information is invaluable for synthetic purposes, guiding the design of new ligands with improved binding characteristics for a specific chemical target. nih.govrjptonline.org The focus of these studies is on the molecular interactions themselves, rather than the subsequent biological outcomes. bohrium.com

Vii. Applications As Building Blocks in Advanced Organic Synthesis

Versatility as a Precursor for Diverse Heterocyclic Scaffolds

Pyrazole (B372694) carbaldehydes, including the 1-propyl-5-formyl derivative, are highly effective precursors for the synthesis of a wide array of valuable heterocyclic scaffolds. researchgate.net The aldehyde group provides a reactive site for cyclization and condensation reactions, enabling the construction of fused and linked heterocyclic systems. This versatility allows for the generation of molecules with significant biological and chemical potential. researchgate.net

The investigation into pyrazole C-5 carbaldehydes has led to the development of numerous biologically significant heterocyclic structures. researchgate.net These transformations leverage the reactivity of the aldehyde to build new rings onto the pyrazole core. Examples of heterocyclic systems synthesized from pyrazole carbaldehydes include:

Fused Pyrazoles: Reaction with appropriate reagents can lead to the formation of fused systems like pyrrolo[2,3-c]pyrazoles. researchgate.net

Linked Heterocycles: It serves as a key component in multi-component reactions to create complex structures, such as pyrazolo-acridine hybrids. researchgate.net

Schiff Base Derivatives: The aldehyde readily condenses with primary amines to form Schiff bases, which are themselves important intermediates or final products. researchgate.net

Sulfur and Silicon-Containing Heterocycles: The compound can be a starting point for synthesizing pyrazole derivatives containing other heteroatoms like sulfur or silicon. researchgate.net

The ability to generate such a diverse range of molecular frameworks underscores the importance of 1-propyl-1H-pyrazole-5-carbaldehyde as a foundational element in synthetic chemistry. researchgate.netsemanticscholar.org

Table 1: Examples of Heterocyclic Scaffolds Derived from Pyrazole Carbaldehydes

Precursor Reagent(s) Resulting Heterocyclic System Reference
Pyrazole-carbaldehyde Cyclohexane-1,3-dione, Aromatic Amines Pyrazolo-acridine hybrids researchgate.net
3-Aryl-1-phenyl-1H-pyrazol-4-carbaldehydes Ethyl azidoacetate Pyrrolo[2,3-c]pyrazole derivatives researchgate.net

Intermediates in the Synthesis of Complex Organic Molecules

This compound is a crucial intermediate in multi-step syntheses of more complex organic molecules. evitachem.com The aldehyde group is readily transformed into other functional groups, providing a pathway to a variety of derivative compounds. This chemical reactivity is fundamental to its role as a versatile synthetic intermediate.

Key transformations include:

Oxidation: The carbaldehyde group can be oxidized to the corresponding carboxylic acid (1-propyl-1H-pyrazole-5-carboxylic acid). This introduces a new functional group that can be used for amide bond formation or other carboxylic acid-specific reactions.

Reduction: The aldehyde can be reduced to form the corresponding primary alcohol ( (1-propyl-1H-pyrazol-5-yl)methanol). This alcohol can then be used in esterification or etherification reactions.

Condensation Reactions: The aldehyde undergoes condensation with various nucleophiles, such as amines and active methylene (B1212753) compounds, to form larger, more complex structures. evitachem.com For instance, condensation with hydrazines can lead to the formation of hydrazones, which are themselves versatile intermediates. nih.gov

These transformations allow chemists to strategically modify the pyrazole scaffold, building complexity and tailoring the molecule for specific applications in fields like medicinal chemistry. evitachem.com

Table 2: Key Reactions of the Aldehyde Group in this compound

Reaction Type Reagent Type Product Functional Group Reference
Oxidation Oxidizing Agent Carboxylic Acid
Reduction Reducing Agent Alcohol
Condensation Amine / Hydrazine (B178648) Imine / Hydrazone researchgate.netnih.gov

Use in the Development of Ligands for Catalysis

The pyrazole nucleus is a well-established component in the design of ligands for transition metal catalysis. Substituted pyrazole derivatives, including those derived from this compound, can serve as effective ligands for various catalytic reactions. arkat-usa.org The nitrogen atoms of the pyrazole ring act as donor sites for metal coordination, forming stable metal complexes. researchgate.net

The aldehyde functionality of this compound can be elaborated into more complex side chains containing additional donor atoms, leading to the formation of polydentate (or 'tripodal') ligands. researchgate.net For example, reductive amination reactions can be used to attach arms containing other coordinating groups like pyridines or other pyrazoles. These ligands can then coordinate with metal ions, such as copper(II), to generate catalysts for specific reactions, like the oxidation of catechols. researchgate.net The specific substituents on the pyrazole ring can be used to fine-tune the electronic and steric properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity.

Contribution to the Synthesis of Functional Materials

The unique chemical properties of pyrazole derivatives suggest their utility in the development of novel functional materials. smolecule.com Pyrazole carbaldehydes like this compound are potential precursors for materials with tailored properties for applications in coatings, polymers, or other areas of material science. researchgate.netevitachem.com

The aromatic, electron-rich pyrazole ring, combined with the reactive aldehyde group, allows for the incorporation of this scaffold into larger polymeric structures or functional dyes. For example, the aldehyde can be used in polymerization reactions or to anchor the pyrazole unit to a surface or polymer backbone. The resulting materials may exhibit interesting optical, electronic, or thermal properties. Research has explored the synthesis of bridged bis-pyrazole structures, which can serve as monomers for creating more extensive material networks. researchgate.net The potential to develop new materials from pyrazole-based building blocks remains an active area of chemical research. evitachem.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.